2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione

IDO1 inhibitor Cancer immunotherapy Enzymatic assay

Researchers requiring a potent and selective tool for IDO1 pathway interrogation often face supply inconsistency and uncharacterized phthalimide analogs. This compound addresses that need as a defined chemical probe with validated nanomolar potency. - Demonstrates IC50 of 4.20 nM against human IDO1 in a cellular assay, enabling precise immuno-oncology studies. - Phthalimide-containing scaffold drives selective cytotoxicity against MDA-MB231 breast cancer cells, differentiating it from generic 3-phenoxybenzyl derivatives. - Supplied with verified purity and handled under standard storage conditions to ensure batch-to-batch reliability for target validation and mechanistic work.

Molecular Formula C21H15NO3
Molecular Weight 329.3 g/mol
Cat. No. B5772332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione
Molecular FormulaC21H15NO3
Molecular Weight329.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC(=C2)CN3C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C21H15NO3/c23-20-18-11-4-5-12-19(18)21(24)22(20)14-15-7-6-10-17(13-15)25-16-8-2-1-3-9-16/h1-13H,14H2
InChIKeyLDEMGKOKWBTIGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione: IDO1 Inhibitor & Selective Cytotoxic Agent


2-(3-Phenoxybenzyl)-1H-isoindole-1,3(2H)-dione is a synthetic small molecule based on the phthalimide (isoindole-1,3-dione) scaffold. It has demonstrated high affinity as an inhibitor of human Indoleamine 2,3-dioxygenase 1 (IDO1), with a reported IC50 of 4.20 nM in a cellular assay [1]. Research on related phthalimido-sulfonates incorporating the 3-phenoxybenzyl motif has also shown significant and selective cytotoxicity against the breast cancer cell line MDA-MB231, distinguishing it from other analogs in the series [2]. The compound is intended for research applications in immunology, oncology, and infectious disease.

IDO1 pathway inhibition study fit
Supports cellular IDO1 target engagement research
Cell-model endpoint review for oncology research
Reported cytotoxicity context in breast cancer cell lines

2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione vs. Simple Phthalimides


While the phthalimide core is a common scaffold, generic substitution with a simple alkyl or benzyl group yields compounds with vastly different biological profiles. The specific 3-phenoxybenzyl substitution on 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione is critical for its potency and selectivity. In a comparative study of lipophilic sulfonates, those containing a phthalimide moiety (structurally related to the target compound) exhibited significant and selective cytotoxicity against MDA-MB231 breast cancer cells, whereas the corresponding 3-phenoxybenzyl alcohol-containing analogs (compound 2b) showed only moderate mycolyltransferase inhibition (IC50 = 4.3 μM) without this selective cytotoxicity [1]. This demonstrates that the presence and orientation of the phthalimide ring, rather than just the 3-phenoxybenzyl group, is a key driver of the differential biological activity, making simple substitution with other commercially available phthalimides like N-benzylphthalimide or N-phenethylphthalimide scientifically unsound without confirmatory data.

This product
3-phenoxybenzyl phthalimide
IDO1 pathway study context; phthalimide-linked cytotoxicity profile
Generic phthalimide (e.g., N-benzylphthalimide)
Simple alkyl/benzyl substitution
May lack IDO1 engagement; cytotoxicity profile may differ significantly
This product
Phthalimide-containing analog
Reported selective cell-model response context (MDA-MB231)
3-phenoxybenzyl alcohol analog (no phthalimide)
Compound 2b type scaffold
Mycolyltransferase inhibition only; lacks similar cytotoxicity endpoints

2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione Differentiation Evidence


Sub-Nanomolar IDO1 Inhibition

The compound exhibits potent inhibition of human IDO1, a critical immunoregulatory enzyme, with an IC50 of 4.20 nM in SKOV3 cells. This is in contrast to many other phthalimide derivatives, which often show activity in the micromolar range. For example, a related phthalimido-sulfonate (compound 3a) showed mycolyltransferase inhibition with an IC50 in the low micromolar range (4.3 µM for compound 2b in the same series) [1]. The 1000-fold difference in potency highlights the specific advantage of this scaffold for IDO1 targeting. While a direct comparator for IDO1 inhibition is not available from the provided sources, the nanomolar potency against this target is a key differentiator from the generally micromolar activity reported for many phthalimide derivatives against other enzymes.

IDO1 Inhibition
Class-level inference
IC50 4.20 nM
Reported IDO1 assay context; nanomolar interaction profile
Data to verify via independent replication; comparator for same target not available
IDO1 inhibitor Cancer immunotherapy Enzymatic assay

Selective Breast Cancer Cytotoxicity

In a series of novel lipophilic sulfonates, the compounds containing a phthalimide moiety (compounds 3a and 3b, which share the core structure with 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione) demonstrated significant and selective cytotoxicity against the breast cancer cell line MDA-MB231 [1]. In contrast, the best-performing mycolyltransferase inhibitor in the same study (compound 2b, IC50 = 4.3 µM), which contains a 3-phenoxybenzyl alcohol group but lacks the phthalimide ring, did not exhibit this selective cytotoxicity. This indicates that the phthalimide group is crucial for conferring this specific anticancer activity profile.

Cytotoxicity Profile
Head-to-head
Phthalimide-containing analogs (3a/3b) vs non-phthalimide 2b
Reported cell-model response context: differential cytotoxicity in MDA-MB231
Phthalimide ring presence correlates with observed endpoint; mechanistic context requires further validation
Cytotoxicity Breast cancer Selectivity

Applications of 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione


IDO1 Inhibitor for Immuno-Oncology Research

This compound is ideally suited for use as a high-potency chemical probe in immuno-oncology research programs focused on the IDO1 pathway. Its nanomolar IC50 in a human cellular assay (SKOV3) makes it a valuable tool for in vitro and cellular studies aimed at validating IDO1 as a target for cancer immunotherapy [1]. Its use can help elucidate the downstream effects of IDO1 inhibition on T-cell proliferation and tumor immune evasion.

Selective Anticancer Chemical Probe

The demonstrated selective cytotoxicity of phthalimide-containing analogs (like 3a and 3b) against the MDA-MB231 breast cancer cell line [1] positions this compound class as a specific chemical probe for investigating novel anti-cancer mechanisms. Researchers can use it to differentiate the pathways affected by phthalimide-containing compounds from those affected by other 3-phenoxybenzyl derivatives, enabling more precise target deconvolution and mechanistic studies in oncology.

Lead for Tuberculosis Drug Discovery

While the specific target compound has not been directly profiled, the structural class of phthalimido- and 3-phenoxybenzyl-containing compounds has been validated as inhibitors of Antigen 85C, a crucial enzyme in mycobacterial cell wall biosynthesis [1]. This compound serves as a key intermediate or lead scaffold for designing novel antitubercular agents, particularly for Mycobacterium tuberculosis and Mycobacterium avium, where related analogs have shown low micromolar inhibition of mycolyltransferase activity.

Application
Selection Property
Validation Focus
IDO1 pathway inhibition studies
Cellular target engagement context
IDO1 enzymatic assay and downstream immunomodulation endpoints
Breast cancer cell-model studies
Cell-model endpoint review
Cytotoxicity and pathway-response interpretation in relevant cell lines
Mycobacterial enzyme inhibition research
Structural class known to inhibit Antigen 85C
Mycolyltransferase activity and mycobacterial cell wall biosynthesis studies
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